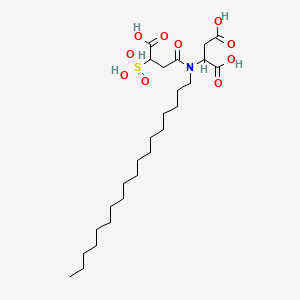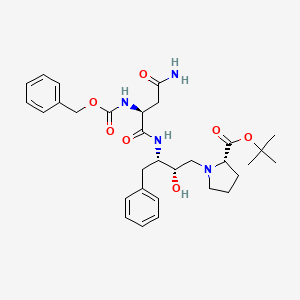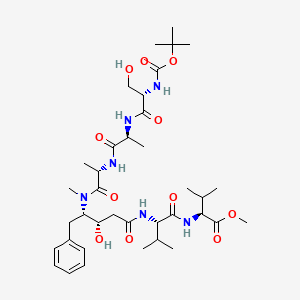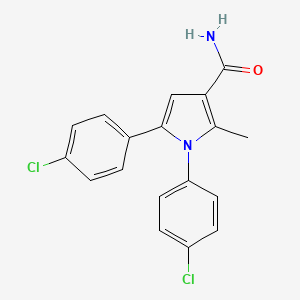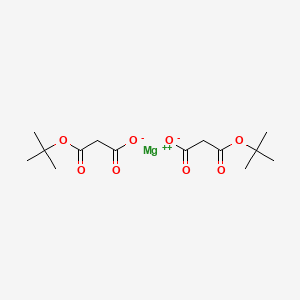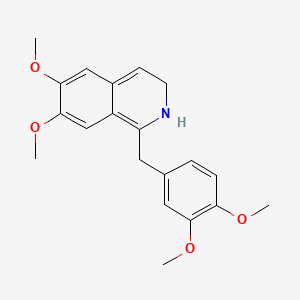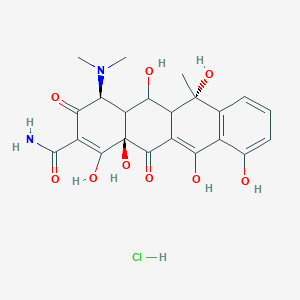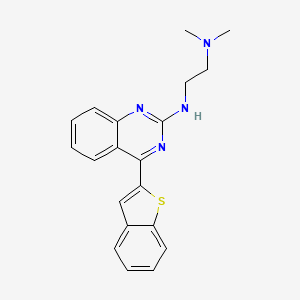
1,2-Ethanediamine, N'-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- is a complex organic compound that features a quinazoline and benzothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline and benzothiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include:
Quinazoline derivatives: These are often synthesized through cyclization reactions involving anthranilic acid derivatives.
Benzothiophene derivatives: These can be prepared via Friedel-Crafts acylation followed by cyclization.
The final coupling reaction usually requires a catalyst and may involve conditions such as elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides and benzothiophene sulfoxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline and benzothiophene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or benzothiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique electronic properties of the quinazoline and benzothiophene moieties make this compound useful in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl)-N,N-dimethyl-: Lacks the quinazoline moiety.
1,2-Ethanediamine, N’-(2-quinazolinyl)-N,N-dimethyl-: Lacks the benzothiophene moiety.
1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N-methyl-: Has only one methyl group on the nitrogen atom.
Uniqueness
The presence of both the quinazoline and benzothiophene moieties in 1,2-Ethanediamine, N’-(4-benzo(b)thien-2-yl-2-quinazolinyl)-N,N-dimethyl- makes it unique compared to similar compounds. This dual functionality can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Propiedades
Número CAS |
124959-62-2 |
|---|---|
Fórmula molecular |
C20H20N4S |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
N-[4-(1-benzothiophen-2-yl)quinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C20H20N4S/c1-24(2)12-11-21-20-22-16-9-5-4-8-15(16)19(23-20)18-13-14-7-3-6-10-17(14)25-18/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Clave InChI |
HYSZURUKXLLNHD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC1=NC2=CC=CC=C2C(=N1)C3=CC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



